molecular formula C20H14Cl3NOS B11546339 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dichlorophenyl)benzamide

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dichlorophenyl)benzamide

Cat. No.: B11546339
M. Wt: 422.8 g/mol
InChI Key: TWIFGXRASPNJPC-UHFFFAOYSA-N
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Description

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dichlorophenyl)benzamide is a complex organic compound with a molecular formula of C20H14Cl3NOS. This compound is characterized by the presence of chlorophenyl and sulfanyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dichlorophenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-chlorophenyl sulfide. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dichlorophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dichlorophenyl)benzamide is unique due to the presence of both chlorophenyl and sulfanyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H14Cl3NOS

Molecular Weight

422.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-(3,4-dichlorophenyl)benzamide

InChI

InChI=1S/C20H14Cl3NOS/c21-15-5-8-17(9-6-15)26-12-13-1-3-14(4-2-13)20(25)24-16-7-10-18(22)19(23)11-16/h1-11H,12H2,(H,24,25)

InChI Key

TWIFGXRASPNJPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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